1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265778
InChI: InChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3
SMILES:
Molecular Formula: C10H13ClO2S
Molecular Weight: 232.73 g/mol

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18265778

Molecular Formula: C10H13ClO2S

Molecular Weight: 232.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C10H13ClO2S
Molecular Weight 232.73 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)ethanesulfonyl chloride
Standard InChI InChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3
Standard InChI Key WWGMOOSNPUEZLD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(C)S(=O)(=O)Cl)C

Introduction

Structural and Molecular Characteristics

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride features a sulfonyl chloride (-SO₂Cl) group attached to an ethane backbone substituted with a 2,4-dimethylphenyl ring. The molecular formula is C₁₀H₁₃ClO₂S, with a theoretical molecular weight of 240.78 g/mol. The compound’s structure is defined by:

  • Sulfonyl chloride group: A highly electrophilic moiety enabling nucleophilic substitution reactions.

  • 2,4-Dimethylphenyl substituent: Electron-donating methyl groups at the 2- and 4-positions, which influence electronic and steric properties.

Table 1: Comparative Molecular Properties of Selected Sulfonyl Chlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chlorideC₁₀H₁₃ClO₂S240.782,4-dimethyl
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chlorideC₈H₇ClF₂O₂S240.662,4-difluoro
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chlorideC₁₀H₁₃ClO₂S240.783,5-dimethyl

The 2,4-dimethyl substitution pattern distinguishes this compound from analogs with electron-withdrawing groups (e.g., fluorine) or meta-substituted methyl groups.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride likely follows established sulfonyl chloride preparation methods. A plausible route involves:

  • Sulfonation: Reaction of 2,4-dimethylphenylethane with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid intermediate.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride .

Reaction Scheme:

2,4-Dimethylphenylethane+ClSO₃HIntermediate sulfonic acidSOCl21-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride\text{2,4-Dimethylphenylethane} + \text{ClSO₃H} \rightarrow \text{Intermediate sulfonic acid} \xrightarrow{\text{SOCl}_2} \text{1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride}

Industrial-Scale Production

Industrial synthesis would optimize reaction conditions (temperature, stoichiometry) to maximize yield. For example, the patent US7772403B2 describes a large-scale process using chlorine gas for sulfonyl chloride formation, which could be adapted for this compound . Key steps include:

  • Temperature control: Maintaining 5–10°C during chlorination to prevent side reactions.

  • Purification: Distillation or recrystallization to achieve >95% purity .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):

  • With amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in pharmaceuticals.

  • With alcohols: Produces sulfonate esters (R-SO₂-OR'), employed as alkylating agents.

Catalyzed Coupling Reactions

Transition metal catalysis (e.g., Pd, Cu) enables cross-coupling reactions to construct complex architectures. For example, Suzuki-Miyaura coupling could integrate the aryl group into biaryl systems.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
AminolysisPrimary amine, baseSulfonamide derivative
EsterificationAlcohol, pyridineSulfonate ester
Cross-couplingPd(PPh₃)₄, K₂CO₃Biaryl sulfonyl chloride

Comparison with Analogous Compounds

Electronic Effects

  • 2,4-Dimethylphenyl: Electron-donating methyl groups increase electron density at the sulfonyl chloride, potentially slowing nucleophilic attacks compared to electron-deficient analogs.

  • 2,4-Difluorophenyl: Electron-withdrawing fluorine atoms enhance electrophilicity, accelerating reactions.

Steric Considerations

The ortho-methyl groups in 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride introduce steric hindrance, which may limit access to the sulfonyl chloride group in bulky nucleophiles.

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